4-amino-N-(4-heptyl-6-methylpyrimidin-2-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(4-heptyl-6-methylpyrimidin-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-heptyl-6-methylpyrimidin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Attachment of the Heptyl Group: The heptyl group can be introduced through alkylation reactions using heptyl halides in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with 4-aminobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acids or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like sulfuric acid, nitric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acids or amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
4-amino-N-(4-heptyl-6-methylpyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the suppression of tumor growth and bacterial proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
- 4-amino-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- 4-amino-N-(4-ethyl-6-methylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
4-amino-N-(4-heptyl-6-methylpyrimidin-2-yl)benzenesulfonamide is unique due to the presence of the heptyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This structural feature may enhance its ability to interact with lipid membranes and improve its bioavailability.
Properties
CAS No. |
107923-98-8 |
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Molecular Formula |
C18H26N4O2S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-amino-N-(4-heptyl-6-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-3-4-5-6-7-8-16-13-14(2)20-18(21-16)22-25(23,24)17-11-9-15(19)10-12-17/h9-13H,3-8,19H2,1-2H3,(H,20,21,22) |
InChI Key |
SHNMWMQDTKOPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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